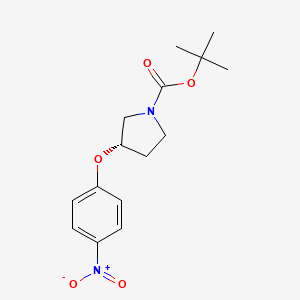
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring with an oxide group
Mechanism of Action
Target of Action
Similar compounds containing a pyrazole core have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on its specific structure and functional groups.
Mode of Action
It’s known that the pyrazole core is a key structural motif in many biologically active compounds . The presence of the pyrazole core and other functional groups may influence the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with a pyrazole core have been reported to affect a variety of biological pathways, including anti-inflammatory, antitumor, antidiabetic, and antioxidant pathways . The compound’s effect on these pathways would depend on its specific structure and the nature of its interaction with its targets.
Result of Action
Based on the reported biological activities of similar compounds , it can be inferred that the compound may have potential therapeutic effects in various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine: Lacks the oxide group, which may affect its reactivity and biological activity.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, leading to different chemical properties and applications
Uniqueness
The presence of the oxide group in 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyridine 1-oxide makes it unique compared to similar compounds. This functional group can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct applications in research and industry .
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-17-9-6-14(16-17)12-4-2-7-18(10-12)15(20)13-5-3-8-19(21)11-13/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLKQREPFYQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)
![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774800.png)
![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)
![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2774808.png)
